molecular formula C13H15NO2 B5650236 N-isopropyl-3-methylbenzofuran-2-carboxamide CAS No. 505067-62-9

N-isopropyl-3-methylbenzofuran-2-carboxamide

Cat. No.: B5650236
CAS No.: 505067-62-9
M. Wt: 217.26 g/mol
InChI Key: TWNPUQQFPVHYQE-UHFFFAOYSA-N
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Description

N-Isopropyl-3-methylbenzofuran-2-carboxamide (CAS 505067-62-9) is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This benzofuran-2-carboxamide derivative is offered for research use and is not intended for diagnostic or therapeutic applications. The benzofuran-2-carboxamide scaffold is a structure of significant interest in medicinal chemistry research. Studies on closely related analogs have identified this class of compounds as a promising scaffold for neuroprotective and antioxidant agents . Specifically, structural variations, such as a methyl group at the R2 position of the benzofuran ring, have been associated with potent protective effects against NMDA-induced excitotoxic neuronal damage in primary cultured rat cortical cells . Furthermore, other research on similar 3-methylbenzofuran-2-carboxamide structures has explored their role as high-affinity, selective ligands for sigma receptors . Sigma receptors are implicated in various central nervous system disorders, and ligands for these receptors are investigated for potential applications in neurodegenerative diseases, addiction, and pain . This compound provides researchers with a valuable building block for further structure-activity relationship (SAR) studies in these and other pharmacological areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propan-2-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8(2)14-13(15)12-9(3)10-6-4-5-7-11(10)16-12/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNPUQQFPVHYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505067-62-9
Record name N-ISOPROPYL-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-isopropyl-3-methylbenzofuran-2-carboxamide

A retrosynthetic analysis of this compound reveals a straightforward disconnection at the amide bond. This primary disconnection points to 3-methylbenzofuran-2-carboxylic acid and isopropylamine (B41738) as the immediate precursors. The formation of the amide bond is a well-established transformation in organic synthesis, often achieved through the use of coupling agents.

The core challenge then becomes the synthesis of 3-methylbenzofuran-2-carboxylic acid. This heterocyclic carboxylic acid can be envisioned as being derived from its corresponding ethyl ester, ethyl 3-methylbenzofuran-2-carboxylate, through hydrolysis. The synthesis of this ester is a key step and relies on the construction of the benzofuran (B130515) ring system itself. This leads to further disconnection of the benzofuran core, which can be assembled from simpler phenolic and acyclic precursors through various cyclization strategies.

Classical and Modern Approaches for Benzofuran Ring Construction

The benzofuran scaffold is a common motif in natural products and pharmacologically active compounds, leading to the development of numerous synthetic methods for its construction. These strategies can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

Cyclization Strategies for 2,3-Dihydrobenzofurans and Benzofurans

The construction of the benzofuran ring often involves the formation of either the O-C2 or the C2-C3 bond in a key cyclization step. Intramolecular approaches are popular, starting from appropriately substituted phenols. One common strategy involves the cyclization of ortho-alkenylphenols. These reactions can be promoted by various reagents and catalysts to effect an intramolecular attack of the phenolic oxygen onto the double bond.

Another significant approach involves the use of ortho-quinone methides as reactive intermediates. These can be generated in situ and undergo cycloaddition reactions with various partners to form 2,3-dihydrobenzofurans, which can then be oxidized to the corresponding benzofurans. The interest in 2,3-dihydrobenzofurans is substantial as they are key structural units in many biologically active natural products.

Palladium- and Copper-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis for the construction of heterocyclic rings. Palladium and copper catalysts are particularly prominent in benzofuran synthesis.

Palladium-catalyzed reactions offer a powerful means of forming C-C and C-O bonds. For instance, the intramolecular oxidative cyclization of ortho-alkenylphenols can be efficiently catalyzed by palladium(II) complexes. These reactions often proceed via a Wacker-type mechanism. Another important palladium-catalyzed method is the Sonogashira coupling of ortho-halophenols with terminal alkynes, followed by an intramolecular cyclization to furnish the benzofuran ring.

Copper-catalyzed reactions have also proven to be highly effective for benzofuran synthesis. Copper catalysts can promote the coupling of phenols with alkynes, followed by an oxidative cyclization to yield polysubstituted benzofurans. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. One notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure.

Friedel-Crafts Reactions in Benzofuran Synthesis

Friedel-Crafts reactions, a cornerstone of aromatic chemistry, can also be applied to the synthesis of benzofurans. Intramolecular Friedel-Crafts acylation or alkylation of suitably substituted precursors can lead to the formation of the benzofuran ring system. For example, an α-aryloxyketone can undergo an intramolecular electrophilic aromatic substitution to close the furan (B31954) ring. Lewis acids are typically employed to catalyze these reactions. More recently, metal-free intramolecular Friedel-Crafts reactions catalyzed by strong acids like phosphoric acid have been developed for the construction of unsubstituted benzofurans.

Synthesis of the 3-Methylbenzofuran (B1293835) Core

The synthesis of the 3-methylbenzofuran core of the target molecule can be achieved through several routes, often starting from substituted phenols or coumarins.

One established method involves the Perkin rearrangement of a 3-bromo-4-methylcoumarin derivative. For instance, 7-hydroxy-4-methylcoumarin, which can be synthesized via the Pechmann condensation of resorcinol (B1680541) with ethyl acetoacetate, can be O-alkylated and then brominated at the 3-position. Treatment of the resulting 3-bromo-4-methylcoumarin with a strong base, such as ethanolic potassium hydroxide, induces a rearrangement to yield a 3-methylbenzofuran-2-carboxylic acid.

Starting MaterialReagentsProduct
Resorcinol, Ethyl acetoacetateH2SO47-Hydroxy-4-methylcoumarin
7-Hydroxy-4-methylcoumarinPropyl bromide, K2CO3, DMF7-Propoxy-4-methylcoumarin
7-Propoxy-4-methylcoumarinBromine, Acetic acid3-Bromo-7-propoxy-4-methylcoumarin
3-Bromo-7-propoxy-4-methylcoumarinEthanolic KOH6-Propoxy-3-methylbenzofuran-2-carboxylic acid

Precursor Synthesis: Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

A potential approach could involve the reaction of a suitably protected benzoquinone derivative with a β-ketoester, such as ethyl acetoacetate, under acidic or basic conditions. This type of reaction, known as the Nenitzescu indole (B1671886) synthesis when applied to enamines, can be adapted for benzofuran synthesis.

Alternatively, a multi-step sequence starting from a substituted phenol (B47542) could be employed. For example, a properly substituted catechol or resorcinol derivative could serve as a starting point. Following protection of one of the hydroxyl groups, the remaining phenol could be alkylated with a reagent that introduces the rest of the carbon framework, followed by cyclization and deprotection to yield the desired product.

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of 3-methylbenzofuran-2-carboxylic acid and then reacting it with isopropylamine. Common activating agents include thionyl chloride or oxalyl chloride to form the acid chloride, or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). These methods facilitate the formation of the amide bond under mild conditions and generally provide good yields of the desired product.

Methods for Methylation at the Benzofuran 3-Position

The introduction of a methyl group at the 3-position of the benzofuran ring is a crucial step in the synthesis of this compound. Analysis of synthetic routes reveals that this methylation is typically achieved by utilizing a pre-methylated starting material, namely 3-methylbenzofuran-2-carboxylic acid, rather than through direct methylation of a benzofuran-2-carboxamide (B1298429) scaffold.

While methods for the functionalization of the C3 position of benzofurans, such as palladium-catalyzed C-H arylation, have been reported, direct methylation of a pre-formed benzofuran-2-carboxamide at this position is not a commonly described transformation in the available literature. nih.govmdpi.comnih.govchemrxiv.orgdiva-portal.org The synthesis of the 3-methylbenzofuran-2-carboxylic acid precursor is often accomplished through multi-step sequences, which can include a Perkin rearrangement under microwave-assisted conditions. nih.gov

Amidation Reactions for Carboxamide Formation

The formation of the carboxamide bond is a pivotal step in the synthesis of this compound. This is typically achieved by coupling 3-methylbenzofuran-2-carboxylic acid with isopropylamine.

Various coupling reagents are employed to facilitate the amidation reaction between 3-methylbenzofuran-2-carboxylic acid and isopropylamine. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling strategies include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Another effective method involves the use of aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). nih.govmdpi.com

The choice of coupling agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a table summarizing common coupling agents used in the synthesis of similar benzofuran-2-carboxamides.

Coupling ReagentAdditive/BaseTypical SolventReference
DCCDMAPDichloromethane nih.gov
HATUDIPEADichloromethane mdpi.com

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. For instance, the amidation reaction using DCC and DMAP is typically carried out at room temperature over several hours. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times in the preparation of the benzofuran-2-carboxylic acid precursor. nih.gov

While a specific optimization study for the synthesis of this compound is not extensively detailed in the literature, general principles of amide bond formation suggest that careful control of stoichiometry, efficient removal of byproducts, and selection of an appropriate solvent are crucial for achieving high yields.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Derivatization can be targeted at the N-isopropyl moiety or the benzofuran ring.

Modification of the N-isopropyl group can be achieved by employing different primary or secondary amines in the amidation reaction with 3-methylbenzofuran-2-carboxylic acid. For instance, N-alkylation of a pre-formed benzofuran-2-carboxamide can be accomplished using a modified Finkelstein reaction. This involves the in-situ generation of a more reactive iodo-alkane from a chloro-alkane, which then reacts with the deprotonated carboxamide to yield the N-alkylated product. nih.gov This methodology allows for the introduction of a wide variety of alkyl and substituted alkyl groups in place of the isopropyl moiety.

The electronic and steric properties of substituents on the benzofuran ring can influence the reactivity of the molecule and its biological activity. The synthesis of analogues with various substituents on the benzene (B151609) portion of the benzofuran scaffold has been reported. researchgate.netresearchgate.net These substituents are typically introduced at an early stage of the synthesis, prior to the formation of the benzofuran ring itself.

The presence of electron-donating or electron-withdrawing groups on the benzofuran ring can affect the nucleophilicity of the furan oxygen and the reactivity of the C2 and C3 positions. For example, the synthesis of 3-methyl-N-phenylbenzofuran-2-carboxamides with methoxy (B1213986) substituents on the benzofuran ring has been described. nih.gov Such modifications can provide insight into the electronic requirements for desired biological activities.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the benzofuran framework is a significant strategy for modifying the chemical properties of the core structure. Various synthetic methodologies have been developed to introduce these groups, either by direct functionalization of the benzofuran ring or by constructing the heterocyclic system from a suitable benzofuran precursor.

One prominent method involves the direct installation of heteroaryl substituents at the C3 position of the benzofuran scaffold through palladium-catalyzed C–H arylation. nih.govchemrxiv.org This approach utilizes an 8-aminoquinoline (B160924) (8-AQ) directing group at the C2-carboxamide position to facilitate the reaction. nih.gov The process involves reacting an N-(quinolin-8-yl)benzofuran-2-carboxamide substrate with various heteroaryl iodides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with silver acetate (AgOAc) and sodium acetate (NaOAc). nih.govchemrxiv.org This reaction has been shown to be effective for a range of heteroaryl iodides, affording the C3-heteroarylated products in moderate to high yields. nih.gov

Detailed findings from these C–H arylation reactions are presented below:

Heteroaryl IodideBenzofuran SubstrateReaction Time (h)Yield (%)Reference
2-IodothiopheneN-(quinolin-8-yl)benzofuran-2-carboxamide2085 nih.govchemrxiv.org
3-IodopyridineN-(quinolin-8-yl)benzofuran-2-carboxamide1666 nih.govchemrxiv.org
2-Iodothiophene5-Methoxy-N-(quinolin-8-yl)benzofuran-2-carboxamide2062 nih.govchemrxiv.org

Another strategy focuses on building heterocyclic rings from functionalized benzofuran precursors. For instance, 3-methylbenzofuran-2-carbohydrazide can serve as a key intermediate. nih.gov This carbohydrazide (B1668358) undergoes nucleophilic addition-elimination reactions with various carbonyl compounds. Reaction with isothiocyanates leads to the formation of 1-acylatedthiosemicarbazides, which can be further cyclized to form substituted heterocyclic systems. Similarly, reactions with aldehydes and ketones produce aldohydrazones and ketohydrazones, respectively, which are precursors for other heterocyclic transformations. nih.gov

A different approach involves the synthesis of benzofuran-heterocycle hybrids through nucleophilic substitution. mdpi.com This method begins with the construction of a benzofuran scaffold, such as 2-aryl-5-hydroxy benzofuran ethyl formate, which is then converted into a key bromide intermediate by reacting it with agents like 1,3-dibromopropane (B121459) or 1,6-dibromohexane. mdpi.com These intermediates subsequently react with various nitrogen-containing heterocycles in the presence of potassium carbonate and potassium iodide to yield the final hybrid compounds. mdpi.com

The yields for these nucleophilic substitution reactions are summarized in the following table:

Heterocyclic MoietyYield Range (%)Reference
Piperazine36.8 - 76 mdpi.com
Imidazole36 - 86 mdpi.com
Tetrazole82 - 92.6 mdpi.com

Furthermore, heterocyclic systems like pyrazoles can be synthesized starting from 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile. researchgate.net This compound is reacted with various hydrazonoyl halides to directly construct the pyrazole (B372694) ring attached to the benzofuran moiety. researchgate.netresearchgate.net The reaction of the same precursor with diazonium salts of heterocyclic amines provides another route to novel benzofuran derivatives incorporating additional heterocyclic units. researchgate.net

The following table details the synthesis of pyrazole derivatives from a benzofuran precursor:

ReactantResulting HeterocycleReference
3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrilePyrazole researchgate.netresearchgate.net
Diazonium salts of heterocyclic aminesVarious coupled heterocycles researchgate.net
Hydrazonoyl halidesPyrazole researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Influence of the N-isopropyl Group on Biological Activity

The N-substituent on the carboxamide moiety plays a pivotal role in modulating the biological activity of benzofuran (B130515) derivatives. While direct SAR studies focusing exclusively on the N-isopropyl group in N-isopropyl-3-methylbenzofuran-2-carboxamide are not extensively detailed in the provided literature, the importance of the N-substituent is well-established for the broader class of benzofuran-2-carboxamides.

The size, lipophilicity, and hydrogen-bonding capacity of the group attached to the amide nitrogen can significantly influence receptor binding and pharmacokinetic properties. For instance, in a series of apoptotic anticancer derivatives based on 5-chlorobenzofuran-2-carboxamides, the presence of a larger N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity. nih.govmdpi.com This suggests that the binding pocket of the biological target can accommodate bulky substituents at this position.

The N-isopropyl group, being a small, branched alkyl group, provides a moderate degree of lipophilicity and steric bulk. It is less flexible than a longer alkyl chain but larger than a simple methyl or ethyl group. This specific conformation can be crucial for fitting into a hydrophobic pocket within a target protein, potentially enhancing binding affinity through van der Waals interactions. Its role is often compared to other substituents to fine-tune activity, as seen in related heterocyclic carboxamides where varying the N-alkyl group from methyl to bulkier groups like isopropyl or cyclopropyl (B3062369) can drastically alter potency and selectivity.

Role of the 3-Methyl Group in Pharmacological Modulation

The substituent at the C-3 position of the benzofuran ring is a key determinant of biological activity. Studies have consistently shown that the presence of a methyl group at this position significantly enhances the pharmacological effects of benzofuran derivatives, particularly their antiproliferative activity. nih.gov

In a comparative study of benzofuran derivatives, the introduction of a methyl group at the C-3 position led to a significant increase in antiproliferative activity against various cancer cell lines when compared to the unsubstituted (H) analogs. nih.gov For example, the methyl-substituted derivative 10c showed greater activity than the unsubstituted compound 10b . nih.gov This enhancement is attributed to several factors. The methyl group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. Additionally, it can provide beneficial steric interactions within the target's binding site or orient the molecule optimally for binding. The presence of the 3-methyl group is also a feature in derivatives developed as novel antitumor agents against non-small cell lung cancer. tandfonline.comnih.gov

CompoundR³ SubstituentRelative Antiproliferative Activity
Analog of 10bHBaseline Activity
Analog of 10cCH₃Significantly Increased Activity nih.gov

This table illustrates the qualitative impact of the 3-methyl group on activity based on findings from comparative studies.

Impact of Benzofuran Ring Substitutions on Potency and Selectivity

Modifications to the benzene (B151609) portion of the benzofuran ring have a profound impact on the potency and selectivity of these compounds across various therapeutic areas, including anticancer, antimicrobial, and neuroprotective activities. nih.govrsc.orgnih.gov

SAR studies reveal that the position and nature of the substituent are critical.

Antimicrobial Activity : For antibacterial properties, it is suggested that the presence of halogens, nitro, or hydroxyl groups at positions 4, 5, or 6 of the benzofuran ring is essential. rsc.org Electron-withdrawing groups on the benzofuran ring, often in combination with electron-donating groups on an aromatic side chain, can enhance activity. rsc.org

Anticancer Activity : In the context of anticancer agents, substitutions at the C-5 and C-6 positions have been explored extensively. A 5-chloro substituent was used as a base for a series of apoptotic anticancer derivatives. nih.govmdpi.com Furthermore, a study comparing methoxy-substituted aminobenzofurans found that a methoxy (B1213986) group at the C-6 position (10h ) resulted in 2-4 times greater potency than the unsubstituted compound and 3-10 times higher activity than a compound with a methoxy group at the C-7 position (10j ). nih.gov This highlights the sensitivity of activity to the precise placement of substituents.

Neuroprotective Activity : In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides evaluated for neuroprotective effects, the 7-methoxy group was a constant feature. nih.gov The SAR in this series was focused on the N-phenyl ring, where it was found that a methyl group at the ortho-position (R2) of the N-phenyl ring resulted in the most potent and efficacious neuroprotective action against excitotoxicity. nih.govresearchgate.net A hydroxyl group at the meta-position (R3) also showed marked anti-excitotoxic effects. nih.govresearchgate.net

PositionSubstituentBiological Activity ImpactReference
C-3-CH₃Increased antiproliferative activity nih.gov
C-4, C-5, C-6Halogen, -NO₂, -OHEssential for antibacterial activity rsc.org
C-5-ClBasis for potent anticancer agents nih.govmdpi.com
C-6-OCH₃Increased antiproliferative potency nih.gov
C-7-OCH₃Less potent for antiproliferative activity compared to C-6 substitution nih.gov

This table summarizes the influence of various substituents on the benzofuran ring.

Conformational Insights and Their Correlation with Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For this compound, the relative orientation of the benzofuran ring and the N-isopropyl group is determined by the rotational barriers around the amide bond (C(O)-N) and the C2-C(O) bond.

These conformational constraints are vital for activity. The specific, relatively rigid conformation adopted by the molecule ensures that the key interacting groups (the hydrogen bond donor/acceptor of the amide, the hydrophobic surfaces of the benzofuran and isopropyl group) are presented to the receptor in the correct spatial arrangement to achieve optimal binding and subsequent biological response.

Scaffold Hopping and Isosteric Replacements within Benzofuran Carboxamide Derivatives

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netresearchgate.net These approaches involve replacing a core molecular framework (scaffold) or specific functional groups with alternatives that are structurally different but preserve the key physicochemical and spatial features required for target interaction. researchgate.netu-strasbg.fr

In the context of benzofuran-2-carboxamide (B1298429) derivatives, these strategies can be applied to several parts of the molecule:

Benzofuran Core : The benzofuran scaffold itself can be replaced by other bicyclic aromatic or heteroaromatic systems. Common bioisosteres for benzofuran include indole (B1671886), benzothiophene, indazole, or quinoline. This "scaffold hop" could lead to compounds with different metabolic profiles, improved synthetic accessibility, or novel intellectual property, while potentially maintaining the original mechanism of action.

Carboxamide Linker : The amide group is a classic functional group, but it can be replaced by bioisosteres such as a reverse amide, ester, ketone, or various five-membered heterocyclic rings (e.g., oxadiazole, triazole) to modulate properties like metabolic stability and hydrogen bonding patterns.

Substituent Isosteres : Isosteric replacements are also common for the substituents. For example, a methyl group could be replaced by a chlorine atom or a cyano group, which have similar sizes but different electronic properties. A hydroxyl group could be swapped for an amino or thiol group to alter hydrogen bonding capabilities.

These rational design strategies are integral to the optimization of lead compounds derived from the this compound template, allowing for the exploration of new chemical space to enhance potency, selectivity, and drug-like properties. researchgate.net

Molecular and Cellular Mechanism of Action Research in Vitro Focus

Investigation of Specific Biological Targets

The biological activity of compounds based on the benzofuran-2-carboxamide (B1298429) scaffold is often initiated by their direct interaction with specific molecular targets, primarily enzymes and cellular receptors.

Derivatives of the benzofuran (B130515) scaffold have been identified as potent inhibitors of several key enzymes implicated in disease pathology, particularly in oncology and infectious diseases.

N-Myristoyltransferase (NMT): N-Myristoyltransferase is a critical enzyme in various organisms, including fungi and humans, that catalyzes the attachment of myristate to proteins. This modification is vital for protein function and localization. Benzofuran derivatives have been developed as potent inhibitors of NMT, particularly as antifungal agents targeting Candida albicans NMT (CaNmt). nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize these inhibitors, leading to the identification of compounds with significant antifungal activity. lookchem.com For instance, certain benzofuran derivatives show high potency against CaNmt with a degree of selectivity over the human NMT (HsNmt) isoform. researchgate.net

Compound TypeTarget EnzymeIC₅₀Reference
Benzofuran DerivativeCandida albicans Nmt (CaNmt)1.2 µM researchgate.net
Benzofuran DerivativeHuman Nmt (hNMT)12.0 µM researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. selleckchem.com Studies on a series of 3-methylbenzofuran (B1293835) derivatives demonstrated significant VEGFR-2 inhibitory activity. nih.gov The inhibitory concentrations (IC₅₀) for some of the most active compounds were found to be in the nanomolar range, indicating potent enzymatic inhibition. nih.gov

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Derivative 4bVEGFR-277.97 nih.gov
Derivative 15aVEGFR-2132.5 nih.gov
Derivative 16aVEGFR-245.4 nih.gov

Cyclin-Dependent Kinases (CDK): CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a common feature of cancer cells. A study focusing on 3-(piperazinylmethyl)benzofuran derivatives identified them as novel and potent type II inhibitors of CDK2. nih.govresearchgate.net Several compounds in this series exhibited IC₅₀ values in the low nanomolar range, comparable or superior to the reference inhibitor staurosporine. nih.gov

Compound IDTarget EnzymeIC₅₀ (nM)Reference
Derivative 9hCDK240.91 nih.govresearchgate.net
Derivative 11dCDK241.70 nih.govresearchgate.net
Derivative 11eCDK246.88 nih.govresearchgate.net
Staurosporine (Reference)CDK256.76 nih.govresearchgate.net

Beyond enzyme inhibition, benzofuran derivatives have been shown to bind to specific neurotransmitter receptors. A series of benzofurans featuring an N-methyl-2-pyrrolidinyl group at either the C(2) or C(3) position were synthesized and evaluated for their binding affinity at nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.it These studies revealed that specific hydroxylation patterns on the benzene (B151609) ring of the benzofuran scaffold resulted in high affinity for the α4β2 nAChR subtype and high selectivity over the α3β4 subtype. unimi.it This highlights the potential for this chemical class to interact with specific G-protein coupled receptors or ion channels, though comprehensive binding profiles across a wider range of receptors are not extensively reported.

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes or binding to receptors, benzofuran-2-carboxamide derivatives can trigger significant changes in downstream intracellular signaling pathways, ultimately affecting fundamental cellular processes like proliferation and survival.

A direct consequence of CDK inhibition and disruption of other signaling pathways is the arrest of the cell cycle. Flow cytometry analysis of non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H23) treated with active 3-methylbenzofuran derivatives revealed significant alterations in cell cycle distribution. nih.gov The treatment led to a reduction in the proportion of cells in the G0-G1 and S phases, accompanied by a marked accumulation of cells in the G2/M phase and the sub-G1 phase, the latter being indicative of apoptotic cell death. nih.gov

Cell LineTreatment CompoundFold Change in G0-G1 PhaseFold Change in S PhaseFold Change in G2/M PhaseFold Change in Sub-G1 PhaseReference
A549Derivative 4b-0.67-0.46+2.67+21.76 nih.gov
NCI-H23Derivative 15a-0.56-0.50+5.33+13.13 nih.gov
NCI-H23Derivative 16a-0.47-0.51+6.90+12.54 nih.gov

The antiproliferative activity of benzofuran derivatives is strongly linked to their ability to induce apoptosis, or programmed cell death. nih.gov The induction of apoptosis has been confirmed using Annexin V-FITC/PI dual staining assays, which distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.govwaocp.org Treatment of NSCLC cells with cytotoxic 3-methylbenzofuran derivatives resulted in a dramatic increase in the percentage of apoptotic cells compared to untreated controls. nih.gov For example, one derivative induced apoptosis in 42.05% of A549 cells, compared to just 1.37% in the control group. nih.gov Similarly, other derivatives caused significant apoptosis in NCI-H23 cells. nih.gov The pro-apoptotic effects of a benzofuran-isatin conjugate were also associated with the downregulation of the anti-apoptotic protein Bcl-xl and upregulation of the pro-apoptotic protein Bax. nih.gov

Cell LineTreatment CompoundTotal Apoptosis (%)Control Apoptosis (%)Reference
A549Derivative 4b42.051.37 nih.gov
NCI-H23Derivative 15a34.592.09 nih.gov
NCI-H23Derivative 16a36.812.09 nih.gov

Structure-Mechanism Relationships at the Molecular Level

The relationship between the chemical structure of benzofuran-2-carboxamide derivatives and their biological activity is a critical area of research. SAR studies have revealed that specific substitutions on the benzofuran scaffold are crucial for potency and selectivity. nih.gov

For example, the presence of an N-phenethyl carboxamide moiety has been shown to significantly enhance antiproliferative activity. mdpi.com Further modification of this group, such as adding a morpholinyl substitution at the para position of the N-phenethyl ring, can increase the activity even more. mdpi.com The addition of halogen atoms (e.g., chlorine, bromine) to the N-phenyl ring of the benzofuran is also considered beneficial, likely due to their ability to form "halogen bonds" that improve binding affinity at the target site. nih.gov The position of the halogen is a critical determinant, with maximum activity often observed when the halogen is at the para position. nih.gov

In the context of neuroprotective benzofuran-2-carboxamide derivatives, SAR studies have suggested that a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the phenyl ring of the carboxamide moiety may be important for potent anti-excitotoxic and antioxidant activities. nih.govresearchgate.net These findings underscore how subtle changes to the molecular structure can profoundly impact the mechanism of action, shifting the compound's primary targets and cellular effects.

In Vitro Research on N-isopropyl-3-methylbenzofuran-2-carboxamide Remains Undisclosed in Publicly Available Scientific Literature

Despite extensive searches of publicly available scientific databases and literature, no specific in vitro studies, phenotypic screening data, or cellular assay results have been identified for the chemical compound this compound.

While the broader class of benzofuran derivatives has been the subject of various research endeavors exploring their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, detailed molecular and cellular mechanism of action research focusing specifically on this compound is not present in the accessible scientific domain.

Phenotypic screening, a method used to identify substances that produce a desired effect in cells or organisms, has been applied to other novel benzofuran carboxamide derivatives. These studies have occasionally revealed compounds with potential therapeutic effects. However, none of the reviewed literature explicitly names or provides data for this compound.

Similarly, cellular assays, which are critical for understanding a compound's effect on cellular functions and pathways, have been reported for various substituted benzofuran structures. This research has provided insights into the potential mechanisms of related compounds. Yet, this body of work does not extend to the specific molecule , leaving a gap in the scientific understanding of its in vitro activity.

Consequently, without any available data from in vitro studies, it is not possible to construct data tables or provide detailed research findings on the phenotypic screening and cellular assays for this compound. The molecular and cellular pharmacology of this specific compound remains an area for future scientific investigation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), were found for N-isopropyl-3-methylbenzofuran-2-carboxamide. Such studies would typically provide insights into the molecule's electronic properties, including HOMO-LUMO energy gaps, electrostatic potential maps, and reactivity descriptors.

Conformational Analysis and Energy Landscape Studies

There is no available research on the conformational analysis or the potential energy surface of this compound. This type of investigation would identify the most stable geometric arrangements (conformers) of the molecule and the energy barriers between them.

Molecular Docking Simulations with Biological Targets

While molecular docking has been performed for a wide range of benzofuran (B130515) derivatives to explore their potential as therapeutic agents, no specific docking studies targeting this compound have been reported.

Ligand-Protein Interaction Analysis

Information regarding the specific interactions between this compound and any biological protein targets is not present in the current body of scientific literature.

Binding Affinity Predictions

Without molecular docking studies, there are no corresponding predictions for the binding affinity of this compound to any biological targets.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

No molecular dynamics (MD) simulations for this compound have been published. MD simulations would offer a view of the dynamic stability of the ligand-protein complex and characterize its behavior over time.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the structural elucidation of N-isopropyl-3-methylbenzofuran-2-carboxamide, providing detailed information about its atomic composition and connectivity. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In a representative ¹H NMR spectrum, the protons of the isopropyl group would likely appear as a doublet for the two methyl groups and a multiplet for the methine proton. The methyl group attached to the benzofuran (B130515) ring would present as a singlet. The aromatic protons on the benzofuran core would exhibit characteristic shifts and coupling patterns in the aromatic region of the spectrum. The amide proton (N-H) would be visible as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide would be expected in the downfield region. The carbons of the benzofuran ring, the isopropyl group, and the methyl group would each have characteristic chemical shifts.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a characteristic absorption band for the N-H stretching of the secondary amide, as well as a strong absorption for the C=O stretching of the amide carbonyl group. Bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching of the aromatic ring, would also be present.

Interactive Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMRSignals for isopropyl protons (doublet and multiplet), a singlet for the C3-methyl group, aromatic proton signals, and a broad singlet for the amide N-H.
¹³C NMRResonances for the amide carbonyl carbon, aromatic carbons of the benzofuran ring, and aliphatic carbons of the isopropyl and methyl groups.
IR SpectroscopyAbsorption bands for N-H stretching, C=O stretching (amide), aromatic and aliphatic C-H stretching, and C=C stretching.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

For an unambiguous assignment of all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are utilized. researchgate.net Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, for instance, confirming the connectivity within the isopropyl group and identifying adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. researchgate.net By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. This technique is also instrumental in analyzing fragmentation patterns, which can offer further structural insights.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected by a UV detector at a wavelength where the benzofuran chromophore absorbs strongly. A pure sample would ideally show a single, sharp peak.

The coupling of HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool. As the compound elutes from the HPLC column, it is introduced into the mass spectrometer, which provides mass information for the peak. This allows for the simultaneous confirmation of the compound's identity (by its mass-to-charge ratio) and its purity.

Interactive Table 2: Representative HPLC Method Parameters

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient e.g., 5% to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

On a preparative scale, column chromatography and flash chromatography are the standard methods for purifying this compound from reaction mixtures. These techniques separate the target compound from starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase (typically silica (B1680970) gel). A solvent system, or eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), is chosen to provide good separation of the desired compound. The progress of the purification is monitored by Thin-Layer Chromatography (TLC).

Development of Specific Analytical Methods for Research Matrices

In the context of further research, it may be necessary to develop and validate specific analytical methods for the detection and quantification of this compound in various matrices, such as biological fluids or environmental samples. Such methods would likely be based on LC-MS/MS (tandem mass spectrometry) for its high sensitivity and selectivity. Method development would involve optimizing sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters to achieve the desired levels of accuracy, precision, and sensitivity.

Quantification in In Vitro Biological Samples

The accurate quantification of this compound and its analogues in in vitro biological samples is crucial for evaluating their biological activity. While specific protocols for this exact molecule are not widely published, established methods for analogous benzofuran derivatives provide a clear framework. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for quantifying small molecules in complex biological matrices. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the precise measurement of the compound's concentration even at low levels. nih.gov The process involves meticulous sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection. researchgate.net

For enzyme-based in vitro assays, non-radiometric methods have been successfully applied to benzofuran derivatives. One such approach is capillary electrophoresis, which separates the substrate and product of an enzymatic reaction based on their differing electrophoretic mobility, allowing for quantification through absorption detection. nih.gov Another advanced technique is based on Förster resonance energy transfer (FRET), where fluorescence intensity is correlated with enzyme activity, providing a sensitive measure of the compound's inhibitory effects. nih.gov

Key Quantification Techniques for Analogous Compounds:

Analytical Method Principle Application in In Vitro Samples
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection. nih.gov Provides precise and accurate concentration measurements in complex biological media like cell lysates or plasma. nih.govresearchgate.net
Capillary Electrophoresis Separation based on the differential migration of charged species in an electric field. nih.gov Quantifies substrate and product in enzyme inhibition assays. nih.gov

| FRET-based Assays | Measurement of energy transfer between two light-sensitive molecules. nih.gov | Determines enzyme activity by monitoring changes in fluorescence, useful for screening inhibitors. nih.gov |

Purity Determination of Synthesized Analogues

The synthesis of this compound and its analogues requires rigorous purity determination to ensure that the biological and chemical properties observed are attributable to the compound of interest. chemrxiv.org The structural confirmation and purity of these synthesized compounds are typically established using a combination of spectroscopic and chromatographic techniques.

Initially, Thin Layer Chromatography (TLC) is often used to monitor the progress of the reaction and to get a preliminary assessment of the product's purity. researchgate.net Following synthesis, the crude product is purified, commonly through methods like recrystallization or column chromatography on silica gel. researchgate.netsemanticscholar.org

The definitive structural elucidation and purity confirmation are achieved through a combination of methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the presence of functional groups and the connectivity of atoms. mdpi.comresearchgate.net

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O stretch. researchgate.net

For many benzofuran-2-carboxamide (B1298429) derivatives, a combination of these methods confirms the successful synthesis and high purity of the final compounds. chemrxiv.orgnih.gov

Common Purity and Characterization Methods:

Technique Purpose
Thin Layer Chromatography (TLC) Monitors reaction progress and assesses preliminary purity. researchgate.net
Column Chromatography Purifies the synthesized compound from byproducts and starting materials. semanticscholar.org
Recrystallization A purification technique for solid compounds. asianpubs.org
NMR Spectroscopy (¹H & ¹³C) Elucidates the detailed molecular structure. mdpi.comresearchgate.net
Mass Spectrometry (MS/HRMS) Confirms molecular weight and elemental composition. mdpi.comresearchgate.net

| Infrared (IR) Spectroscopy | Identifies functional groups. researchgate.net |

Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. researchgate.net

Studies on various benzofuran-2-carboxamide and related benzofuran derivatives have reported detailed crystallographic data. asianpubs.orgresearchgate.net This data typically includes the crystal system, space group, and unit cell dimensions. For example, a synthesized 1-benzofuran-2-carboxylic acid was found to crystallize in the monoclinic system with the space group P21/n. researchgate.net Another benzofuran derivative was reported to crystallize in the triclinic system with the space group P-1. asianpubs.org Such analyses also reveal details about intermolecular interactions, like hydrogen bonding and π–π stacking, which govern the crystal packing. asianpubs.orgresearchgate.net

Example Crystallographic Data for a Benzofuran Derivative:

Parameter Value (for 1-benzofuran-2-carboxylic acid)
Crystal System Monoclinic researchgate.net
Space Group P21/n researchgate.net
a (Å) Value not specified in abstract
b (Å) Value not specified in abstract
c (Å) Value not specified in abstract
β (º) Value not specified in abstract
Volume (ų) 749.79 researchgate.net

| Z | 4 researchgate.net |

Note: The table is illustrative of the type of data obtained from crystallographic studies on related benzofuran structures as detailed in the cited literature.

Emerging Research Applications and Future Directions

Utilization as a Molecular Probe for Biological Pathway Elucidation

While direct studies on N-isopropyl-3-methylbenzofuran-2-carboxamide as a molecular probe are not yet prevalent in the literature, the biological activities of structurally related benzofuran-2-carboxamides suggest its potential utility in elucidating complex biological pathways. Molecular probes are essential tools in chemical biology for the investigation of cellular processes and the identification of novel therapeutic targets. The development of benzofuran-2-carboxamide (B1298429) derivatives as modulators of specific biological targets highlights the potential of this scaffold in creating such probes.

For instance, certain benzofuran-2-carboxamide derivatives have been identified as potent modulators of the CCL20/CCR6 chemokine axis, which plays a crucial role in inflammatory bowel diseases and colorectal cancer. nih.gov A functional screening of a library of these compounds led to the identification of derivatives that effectively inhibit the CCL20-induced chemotaxis of human peripheral blood mononuclear cells. nih.gov This finding suggests that a suitably functionalized version of this compound could be developed into a molecular probe to study the intricacies of the CCL20/CCR6 signaling pathway.

Furthermore, N-phenylbenzofuran-2-carboxamide derivatives have been designed and synthesized as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological event in Alzheimer's disease. researchgate.net These compounds have demonstrated the ability to either inhibit or accelerate Aβ42 fibrillogenesis in a concentration-dependent manner, making them valuable pharmacological tools to investigate the mechanisms of amyloid plaque formation. researchgate.net This underscores the potential for this compound, with appropriate structural modifications, to be employed as a probe to explore the molecular determinants of neurodegenerative diseases.

Conceptual Approaches in Rational Design of Novel Benzofuran (B130515) Analogues

The rational design of novel benzofuran analogues, including those based on the this compound scaffold, is a key strategy in modern drug discovery. This approach leverages an understanding of structure-activity relationships (SAR) to create new molecules with enhanced potency, selectivity, and pharmacokinetic properties.

One successful approach involves the synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline (B160924) directed C–H arylations followed by transamidations. chemrxiv.orgmdpi.comdiva-portal.org This modular strategy allows for the efficient generation of structurally diverse collections of benzofuran derivatives, which can then be screened for various biological activities. chemrxiv.orgmdpi.comdiva-portal.org The ability to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold provides a powerful tool for fine-tuning the biological activity of the resulting compounds. chemrxiv.orgmdpi.com

Another conceptual approach is the development of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties. For example, novel benzofuran-pyridine hybrids have been designed and synthesized as vasorelaxant agents. researchgate.net This strategy of molecular hybridization aims to create new chemical entities with improved or dual biological activities.

The following table summarizes the key conceptual approaches in the rational design of novel benzofuran analogues:

ApproachDescriptionKey Advantages
Modular Synthesis Utilizes versatile synthetic strategies, such as directed C-H functionalization and transamidation, to create diverse libraries of analogues. chemrxiv.orgmdpi.comdiva-portal.orgHigh efficiency, access to a wide range of structural diversity for screening. chemrxiv.orgmdpi.comdiva-portal.org
Structure-Activity Relationship (SAR) Studies Systematically modifies different parts of the lead compound to understand the impact of structural changes on biological activity. nih.govEnables the optimization of potency, selectivity, and other pharmacological properties. nih.gov
Molecular Hybridization Combines the benzofuran scaffold with other known pharmacophores to create new molecules with potentially synergistic or dual activities. researchgate.netPotential for novel mechanisms of action and improved therapeutic profiles. researchgate.net

Integration of Computational and Experimental Methodologies in Compound Optimization

The optimization of lead compounds like this compound is greatly accelerated by the integration of computational and experimental methodologies. This synergistic approach allows for a more rational and efficient exploration of the chemical space around a given scaffold.

Computational techniques such as molecular docking are employed to predict the binding modes of benzofuran derivatives to their biological targets. researchgate.net For instance, molecular docking studies of N-phenylbenzofuran-2-carboxamide derivatives with Aβ42 have provided insights into the structural features that govern their ability to modulate aggregation. researchgate.net These computational predictions can then guide the synthesis of new analogues with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool used in the optimization of benzofuran derivatives. 2D-QSAR models have been successfully developed to describe the vasorelaxant activity of benzofuran-pyridine hybrids, providing a statistical correlation between the chemical structure and biological activity. researchgate.net

Experimental validation of computational predictions is a critical component of this integrated approach. The synthesis of designed compounds is followed by in vitro and in vivo biological evaluation to confirm their activity and probe their mechanism of action. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds.

The following table highlights the integration of computational and experimental methods in the optimization of benzofuran derivatives:

MethodologyApplicationExample
Molecular Docking Predicts the binding orientation and affinity of ligands to their target proteins. researchgate.netDocking studies of benzofuran-2-carboxamide derivatives with Aβ42 to understand their modulatory effects on aggregation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models to correlate chemical structure with biological activity. researchgate.net2D-QSAR modeling of benzofuran-pyridine hybrids to predict their vasorelaxant properties. researchgate.net
In Vitro Biological Assays Measures the biological activity of synthesized compounds in a controlled laboratory setting. nih.govFunctional screening of benzofuran-2-carboxamides to identify inhibitors of CCL20-induced chemotaxis. nih.gov
In Vivo Studies Evaluates the efficacy and pharmacokinetic properties of lead compounds in living organisms.Preclinical evaluation of optimized benzofuran derivatives in animal models of disease.

Broader Context of Benzofuran Chemistry in Chemical Biology Tool Discovery

The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry and chemical biology. chemrxiv.org This designation stems from its ability to serve as a core structural framework for ligands that bind to a wide range of biological targets with high affinity. chemrxiv.org The versatility of benzofuran chemistry has led to the discovery of numerous chemical biology tools and drug candidates.

The development of modular synthetic routes to access diverse libraries of benzofuran derivatives is a significant contribution to the field of chemical biology. chemrxiv.orgmdpi.comdiva-portal.org These libraries provide a rich source of novel compounds for high-throughput screening campaigns aimed at identifying new modulators of biological processes. chemrxiv.orgmdpi.comdiva-portal.org

The application of benzofuran derivatives extends beyond their use as potential therapeutics. As discussed earlier, their ability to modulate specific biological pathways makes them valuable tools for basic research. nih.govresearchgate.net By using these compounds to perturb cellular systems, researchers can gain a deeper understanding of the molecular mechanisms underlying health and disease.

Q & A

Q. What are the established synthetic routes for N-isopropyl-3-methylbenzofuran-2-carboxamide, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of o-hydroxyacetophenone derivatives with isopropylamine precursors. Key parameters include:
  • Temperature : Optimal ranges (e.g., 80–120°C) to avoid side reactions like over-oxidation or decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency .
  • Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation, with yields monitored via HPLC (≥95% purity threshold) .

Q. How can computational tools predict the physicochemical properties of this compound?

  • Methodological Answer : Molecular descriptors (e.g., logP, polar surface area) are calculated using PubChem data and software like Schrodinger’s QikProp. For example:
PropertyPredicted ValueRelevance
logP 3.2 ± 0.5Indicates moderate lipophilicity
TPSA 60 ŲSuggests blood-brain barrier penetration
These parameters guide experimental design for solubility and permeability assays .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound in preclinical studies?

  • Methodological Answer : Contradictions often arise from metabolic instability or poor bioavailability. Strategies include:
  • Metabolite Profiling : Use LC-MS to identify major metabolites and assess their activity .
  • Formulation Optimization : Test co-solvents (e.g., PEG 400) or nanoemulsions to enhance in vivo exposure .
  • Comparative Pharmacokinetics : Cross-reference with structurally similar compounds (e.g., N-(4-methoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide) to identify structure-activity relationships .

Q. What strategies optimize the reaction conditions for introducing the isopropyl group during synthesis?

  • Methodological Answer : Challenges include steric hindrance and competing side reactions. Solutions involve:
  • Reagent Selection : Use isopropyl chloride over bromide for milder reaction conditions .
  • Stepwise Functionalization : Protect the benzofuran core with tert-butyl groups before isopropylation to improve regioselectivity .
  • Kinetic Monitoring : Track reaction progress via FT-IR or NMR to terminate at maximal intermediate yield .

Data Analysis and Mechanistic Questions

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition studies?

  • Methodological Answer : Employ a combination of:
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases) .
  • Mutagenesis Assays : Test enzyme mutants to identify critical binding residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use orthogonal methods:
  • X-ray Crystallography : Confirm stereochemistry of the isopropyl group .
  • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations for regiochemical confirmation .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula of novel analogs .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.